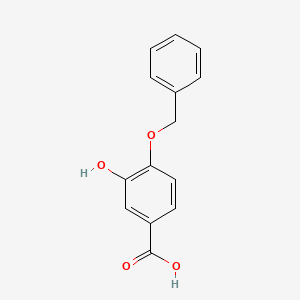

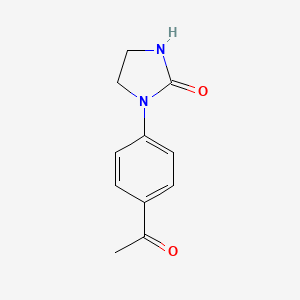

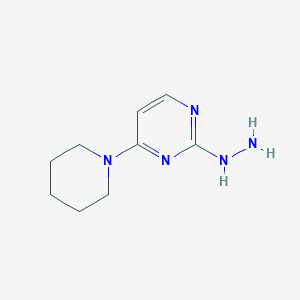

![molecular formula C12H11FN2O B1442585 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338652-61-1](/img/structure/B1442585.png)

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 10-alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been reported. They were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Gewald reaction was used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and SNAr reactions were also involved .Scientific Research Applications

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent . The introduction of various functional groups, such as alkyl or aralkyl and a sulfonyl group, has shown to enhance antiproliferative activity against cancer cell lines like Hela, A549, HepG2, and MCF-7 . These modifications can lead to compounds with moderate to excellent antiproliferative activity, offering a promising route for the development of new cancer therapies.

Molecular Docking and Dynamics Simulations

The compound serves as a base structure for derivatives that can be used in molecular docking studies . These studies help in understanding the binding orientations of synthesized compounds in the active sites of target proteins, such as c-Met . Additionally, molecular dynamics simulations can evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design.

Phosphodiesterase 5 Inhibition

Derivatives of this compound have been identified as potent phosphodiesterase 5 inhibitors . This is particularly relevant for the treatment of diseases like Alzheimer’s, where such inhibitors can play a role in managing symptoms or altering disease progression .

Enhancement of Chemotherapeutic Agents

The structural framework of this compound allows for the design of derivatives that can act directly on DNA or interfere with the synthesis of DNA. This property is significant for enhancing the efficacy of chemotherapeutic agents that inhibit the proliferation and metastasis of tumor cells .

Improved Aqueous Solubility

Modifications to the compound have led to analogues with improved aqueous solubility . This is a desirable property for pharmaceutical compounds as it can significantly affect the drug’s bioavailability and efficacy .

Future Directions

The future directions for research on “8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For example, some naphthyridine derivatives have shown potent RORγt inverse agonistic activity, excellent selectivity against other ROR isoforms and nuclear receptors, and a good pharmacokinetic profile . These findings suggest that they could be promising candidates for the treatment of Th17-driven autoimmune diseases .

Mechanism of Action

Target of Action

The primary target of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .

Mode of Action

8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One acts as a PDE5 inhibitor . It binds to the active site of PDE5, preventing the enzyme from breaking down cGMP . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .

Pharmacokinetics

As a pde5 inhibitor, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One’s action primarily involve the relaxation of smooth muscle and vasodilation . This can lead to improved blood flow in various parts of the body, depending on the specific distribution of PDE5 .

properties

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTOLBDLWBKRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)

![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)

![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)